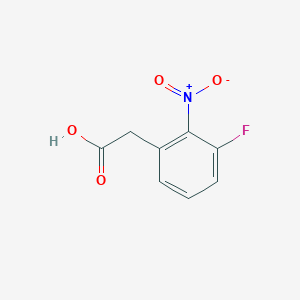

4'-氰基-4-(5,5-二甲基-1,3-二氧环-2-基)丁基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

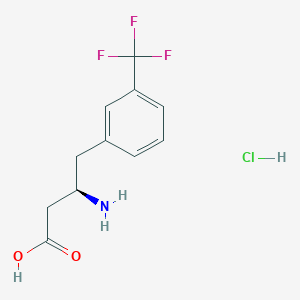

The compound 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a butyrophenone derivative, which is a class of compounds known for their biological activities, including antimicrobial and hypotensive effects. Butyrophenones typically consist of a butyrophenone moiety attached to various other functional groups that can modify their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of butyrophenone derivatives can involve multiple steps starting from related compounds. For instance, the preparation of certain butyrophenone derivatives has been described starting from 4-cyano-4-phenylcyclohexan-1-ones, which are then further modified to introduce additional functional groups . Although the specific synthesis of 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is not detailed in the provided papers, similar synthetic routes may be applicable by introducing the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of butyrophenone derivatives is characterized by the presence of a butyrophenone core, which can be further substituted with various groups. The presence of a cyano group and a dioxanyl group in the compound of interest suggests that it may have unique electronic and steric properties that could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Butyrophenone derivatives can undergo a variety of chemical reactions. For example, reactions with antipyrin can lead to the formation of new heterocyclic compounds with potential biological activity . The reactivity of the butyrophenone core can be further explored by reacting with different nucleophiles, electrophiles, or enzymes, leading to a diverse array of products. Enzyme-catalyzed reactions, in particular, can be used to achieve improved resolution of chiral butyrophenone derivatives, as demonstrated with the resolution of a related compound using Pseudomonas fluorescens .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyrophenone derivatives are influenced by their molecular structure. The presence of a cyano group can contribute to the polarity of the compound, while the dioxanyl group may affect its solubility and steric properties. The hypotensive activity observed in some butyrophenone derivatives with specific substitutions suggests that minor changes in the molecular structure can significantly impact the biological properties of these compounds . Additionally, the use of enzymes for the resolution of chiral butyrophenones indicates that these compounds can exhibit stereoselectivity in their biological activity .

科学研究应用

合成方法和化学反应

4,4-二甲基-1,3-二氧环与二腈的反应: 研究证明了二氧环衍生物在合成可水解为氨基醇的化合物中的合成效用,突出了合成有机合成中的生物活性分子或中间体的潜在途径 (Kuznetsov 等,2001)。

超声辅助 N-氰基酰化: 这项研究探索了超声作为 N-氰基酰化的一种高效且环保的方法,从而合成氰基乙酰胺衍生物,包括苯甲酮衍生物。超声的应用显示出在提高反应产率和纯度方面的前景,这可能与合成类似于目标化合物的化合物有关 (Almarhoon 等,2020)。

合成和在塑料太阳能电池中的应用: 一项关于使用包括二氧环衍生物在内的单体合成寡苯乙烯基的研究,展示了这些化合物在光伏电池开发中的应用。这表明在材料科学和可再生能源研究中具有潜在用途 (Jørgensen & Krebs, 2005)。

潜在的生物活性

- 氰基-NNO-偶氮唑衍生物的抗菌活性: 尽管这项研究并未直接涉及所讨论的特定化合物,但它说明了含氰基分子的抗菌潜力。氰基官能团的存在被认为对于活性至关重要,这表明结构相关的化合物也可能具有生物活性 (Boschi 等,2011)。

先进材料和化学合成

- 丁酸酯和 1,3-二氧环衍生物的晶体结构: 对丁酸酯和二氧环衍生物(包括晶体结构测定)的合成和表征的研究,有助于理解分子结构,并可能为具有特定性质的新材料或化合物的设计提供信息 (Jebas 等,2013)。

属性

IUPAC Name |

4-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)5-3-4-15(19)14-8-6-13(10-18)7-9-14/h6-9,16H,3-5,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTSOEKCKVCGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646046 |

Source

|

| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898756-76-8 |

Source

|

| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)